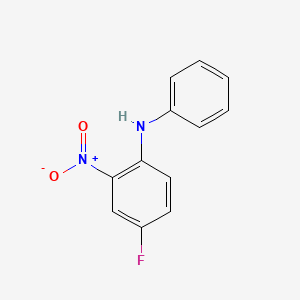
4-Fluoro-2-nitro-n-phenylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-nitro-n-phenylaniline is an organic compound with the molecular formula C12H9FN2O2 It is a derivative of aniline, where the amino group is substituted with a nitro group and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-nitro-n-phenylaniline typically involves the nitration of 4-fluoroaniline followed by a coupling reaction with aniline. One common method includes the reaction of 4-fluoro-3-nitroaniline with aniline at elevated temperatures (around 140°C) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-nitro-n-phenylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of diphenyl ether derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Phenoxide ions in a suitable solvent like ethanol.
Major Products:
Reduction: 4-Fluoro-2-amino-n-phenylaniline.
Substitution: 4-Nitro-2-phenoxyaniline.
Scientific Research Applications
4-Fluoro-2-nitro-n-phenylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitro-n-phenylaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
- 4-Fluoro-2-nitroaniline
- 4-Fluoro-2-phenylaniline
- 4-Nitroaniline
Comparison: 4-Fluoro-2-nitro-n-phenylaniline is unique due to the presence of both a fluoro and a nitro group on the aniline ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to similar compounds, it offers a broader range of applications in synthesis and research .
Properties
CAS No. |
1743-90-4 |
|---|---|
Molecular Formula |
C12H9FN2O2 |
Molecular Weight |
232.21 g/mol |
IUPAC Name |
4-fluoro-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C12H9FN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h1-8,14H |
InChI Key |
XWYQMPWTDQFYJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
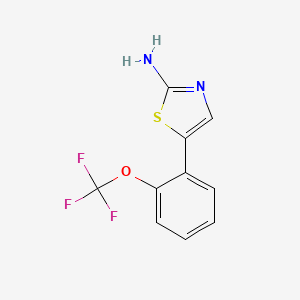
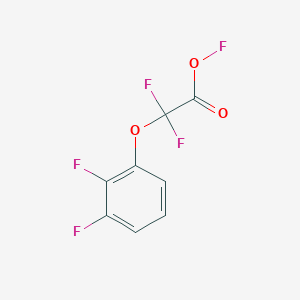
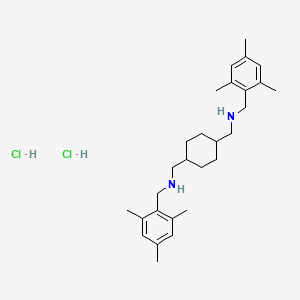
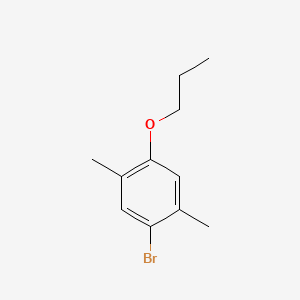
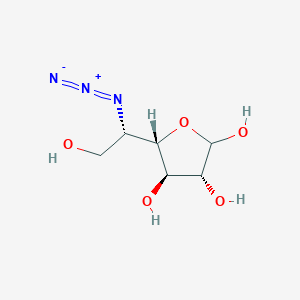
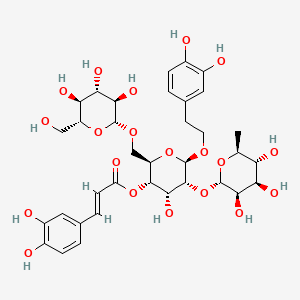
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
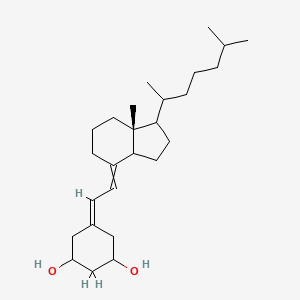
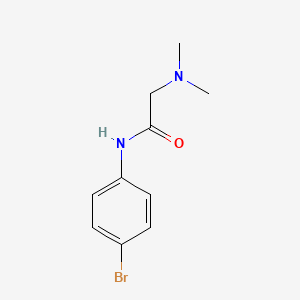
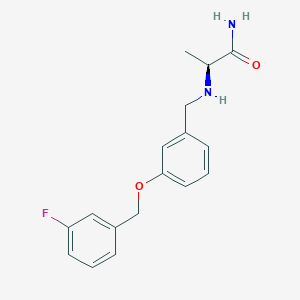
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
